Benzene, (cyclopentylmethyl)-

Übersicht

Beschreibung

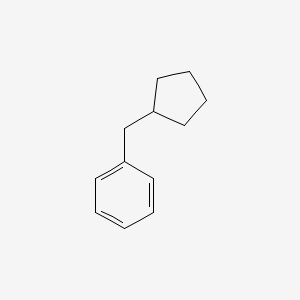

Benzene, (cyclopentylmethyl)-: is an organic compound that consists of a benzene ring substituted with a cyclopentylmethyl group. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Alkylation: One common method to synthesize Benzene, (cyclopentylmethyl)- is through Friedel-Crafts alkylation. This involves the reaction of benzene with cyclopentylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Grignard Reaction: Another method involves the reaction of benzene with cyclopentylmethyl magnesium bromide (a Grignard reagent) followed by hydrolysis. This method is useful for introducing the cyclopentylmethyl group onto the benzene ring.

Industrial Production Methods: Industrial production of Benzene, (cyclopentylmethyl)- often utilizes the Friedel-Crafts alkylation method due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions:

Electrophilic Aromatic Substitution: Benzene, (cyclopentylmethyl)- undergoes typical electrophilic aromatic substitution reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts acylation. These reactions involve the substitution of a hydrogen atom on the benzene ring with an electrophile.

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentylmethyl group, leading to the formation of cyclopentylmethyl ketone or carboxylic acids depending on the oxidizing agent used.

Reduction: Reduction reactions can also occur, especially if the compound contains additional functional groups that can be reduced.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used.

Sulfonation: Concentrated sulfuric acid (H₂SO₄) or oleum.

Halogenation: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C).

Major Products:

Nitration: Nitrobenzene derivatives.

Sulfonation: Benzene sulfonic acid derivatives.

Halogenation: Halobenzene derivatives.

Oxidation: Cyclopentylmethyl ketone or carboxylic acids.

Reduction: Reduced forms of any additional functional groups present.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

CPME is characterized by its hydrophobic nature, high boiling point (106 °C), and low toxicity, making it an attractive alternative to more traditional solvents like toluene and tetrahydrofuran. Its stability under acidic and basic conditions, along with its ability to form azeotropes with water, enhances its utility in various chemical processes .

Applications in Organic Synthesis

1. Solvent for Reactions:

CPME serves as an effective solvent in numerous organic reactions, including:

- Nucleophilic Substitutions: It facilitates reactions involving alkali agents and heteroatoms.

- Lewis Acid-Mediated Reactions: CPME is employed in reactions such as Beckmann rearrangement and Friedel-Crafts reactions.

- Organometallic Chemistry: It plays a vital role in Claisen condensation and Grignard reactions .

2. Green Chemistry:

The use of CPME aligns with the principles of green chemistry due to its low environmental impact. It has been successfully used in biphasic reactions and as a co-solvent in various processes, including the synthesis of disubstituted compounds under mild conditions .

3. Stability and Recycling:

CPME exhibits remarkable stability towards both Brønsted and Lewis acids, allowing for multiple uses without significant degradation. Studies show that it can be recycled several times with minimal loss of purity and yield .

Case Studies

Case Study 1: Eco-Friendly Solvent in Sodium-Ion Batteries

Recent research has demonstrated the effectiveness of CPME as a co-solvent in the development of sodium-ion batteries. The study highlights how CPME improves the stability of the solid electrolyte interphase (SEI) layer, enhancing the performance of hard carbon anodes derived from recycled plastics .

Case Study 2: Acetalization Processes

CPME has been utilized for acetalization reactions, replacing conventional aromatic solvents. This application not only improves reaction efficiency but also aligns with sustainable practices by reducing toxic waste .

Data Table: Properties and Applications of Benzene, (cyclopentylmethyl)-

| Property/Characteristic | Value/Description |

|---|---|

| Chemical Formula | C₁₂H₁₆ |

| Boiling Point | 106 °C (223 °F) |

| Toxicity | Low acute toxicity |

| Stability | Stable under acidic/basic conditions |

| Solubility | Low solubility in water (0.3 g/100 g) |

| Applications | Organic synthesis, eco-friendly solvent |

| Recycling Potential | Can be reused multiple times |

Wirkmechanismus

The mechanism of action of Benzene, (cyclopentylmethyl)- in chemical reactions typically involves the delocalized π-electrons of the benzene ring. These electrons can interact with electrophiles, leading to substitution reactions. The cyclopentylmethyl group can also participate in reactions, particularly those involving the formation of radicals or carbocations.

Molecular Targets and Pathways:

Electrophilic Aromatic Substitution: The benzene ring acts as the primary site for electrophilic attack.

Oxidation and Reduction: The cyclopentylmethyl group can be targeted in oxidation and reduction reactions, leading to the formation of various functional groups.

Vergleich Mit ähnlichen Verbindungen

Toluene: Benzene with a methyl group.

Ethylbenzene: Benzene with an ethyl group.

Propylbenzene: Benzene with a propyl group.

Uniqueness: Benzene, (cyclopentylmethyl)- is unique due to the presence of the cyclopentylmethyl group, which imparts different chemical properties compared to simpler alkyl-substituted benzenes. The cyclopentyl ring can introduce steric effects and influence the reactivity of the compound in various chemical reactions.

Biologische Aktivität

Benzene, (cyclopentylmethyl)- is an aromatic hydrocarbon that presents unique biological properties and potential applications in various fields, particularly in pharmaceuticals and materials science. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure:

Benzene, (cyclopentylmethyl)- has the molecular formula C₁₁H₁₄ and features a cyclopentylmethyl group attached to a benzene ring. This structure allows it to participate in a variety of chemical reactions typical of aromatic compounds.

Synthesis Methods:

- Friedel-Crafts Alkylation: The most common method involves reacting benzene with cyclopentylmethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This method is favored for its efficiency and scalability in industrial applications.

- Grignard Reaction: Another approach utilizes cyclopentylmethyl magnesium bromide as a Grignard reagent, followed by hydrolysis to introduce the cyclopentylmethyl group onto the benzene ring.

Biological Activity

Pharmacological Applications:

Benzene, (cyclopentylmethyl)- serves as a model compound in studies related to aromatic hydrocarbon metabolism and toxicity. Its structure allows it to mimic other biologically active aromatic compounds, making it useful in drug development.

Toxicological Studies:

Research indicates that while benzene itself is a known carcinogen, the specific biological effects of Benzene, (cyclopentylmethyl)- are less understood. However, its metabolism can lead to the formation of reactive intermediates that may pose health risks similar to those associated with other benzene derivatives .

The mechanism of action for Benzene, (cyclopentylmethyl)- primarily involves electrophilic aromatic substitution reactions where the delocalized π-electrons of the benzene ring interact with electrophiles. The cyclopentylmethyl group can also engage in oxidation and reduction reactions, influencing its reactivity and potential biological effects.

Case Studies and Research Findings

-

Pharmaceutical Development:

- A study highlighted the use of Benzene, (cyclopentylmethyl)- as an intermediate in synthesizing pharmaceutical agents that require an aromatic moiety for activity. This compound's unique structure allows for modifications that enhance pharmacological properties.

-

Toxicity Assessment:

- Investigations into the toxicity of similar compounds reveal that prolonged exposure to aromatic hydrocarbons can lead to hematological issues such as reduced white blood cell counts and increased cancer risk. Although specific data on Benzene, (cyclopentylmethyl)- is limited, parallels can be drawn from studies on benzene itself, which is linked to myeloid leukemia and other health issues .

- Environmental Impact:

Comparative Analysis

To better understand the biological activity of Benzene, (cyclopentylmethyl)-, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Benzene | C₆H₆ | Carcinogenic |

| Toluene | C₇H₈ | Neurotoxic |

| Ethylbenzene | C₈H₁₀ | Potentially carcinogenic |

| Benzene, (cyclopentylmethyl)- | C₁₁H₁₄ | Under-researched; potential risks |

Eigenschaften

IUPAC Name |

cyclopentylmethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-3,6-7,12H,4-5,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAUXNSLVPBVRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305082 | |

| Record name | Benzene, (cyclopentylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4410-78-0 | |

| Record name | (Cyclopentylmethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4410-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (cyclopentylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004410780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (cyclopentylmethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (cyclopentylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.